

# Spectroscopic Characterization of 3-Aminooxetane-3-carboxylic Acid: A Comparative Guide

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## Compound of Interest

Compound Name: *3-Aminooxetane-3-carboxylic acid*

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This guide provides a comprehensive overview of the spectroscopic characterization of **3-Aminooxetane-3-carboxylic acid**, a unique cyclic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a detailed analysis based on data from structurally similar compounds, including 1-aminocyclobutane-1-carboxylic acid and azetidine-3-carboxylic acid. This comparative approach allows for a robust prediction of the expected spectroscopic features of **3-Aminooxetane-3-carboxylic acid** and provides a valuable resource for its identification and characterization.

## Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for **3-Aminooxetane-3-carboxylic acid** and its structural analogs.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
3-Aminooxetane-3-carboxylic acid (Predicted)	4.5 - 4.8	d	2 x CH <sub>2</sub> (axial)
	4.2 - 4.5	d	2 x CH <sub>2</sub> (equatorial)
	3.0 - 3.5	s (br)	NH <sub>2</sub>
	10.0 - 12.0	s (br)	COOH
1-Aminocyclobutane-1-carboxylic acid	2.0 - 2.4	m	2 x CH <sub>2</sub>
	1.8 - 2.0	m	CH <sub>2</sub>
Azetidine-3-carboxylic acid[1][2][3]	3.8 - 4.2	t	2 x CH <sub>2</sub>
	3.4 - 3.8	p	CH

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
3-Aminooxetane-3-carboxylic acid (Predicted)	~175	C=O
~75	2 x CH <sub>2</sub> -O	
~60	C-NH <sub>2</sub>	
1-Aminocyclobutane-1-carboxylic acid[4]	181.7	C=O
56.5	C-NH <sub>2</sub>	
34.1	2 x CH <sub>2</sub>	
16.5	CH <sub>2</sub>	
Azetidine-3-carboxylic acid[2]	175.5	C=O
52.1	2 x CH <sub>2</sub> -N	
38.9	CH	

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> ) for 3-Aminooxetane-3-carboxylic acid	Comparative Data (cm <sup>-1</sup> )
O-H stretch (Carboxylic acid)	2500-3300 (broad)	2500-3300 (broad) for carboxylic acids
N-H stretch (Amine)	3200-3500 (medium)	3200-3500 (medium) for primary amines
C=O stretch (Carboxylic acid)	1700-1725 (strong)	1700-1725 (strong) for carboxylic acids
C-O stretch (Oxetane ring)	950-1050 (strong)	~980 for oxetane
N-H bend (Amine)	1580-1650 (medium)	1580-1650 (medium) for primary amines

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Compound	Ionization Mode	Predicted [M+H] <sup>+</sup> (m/z)	Key Fragmentation Pattern
3-Aminooxetane-3-carboxylic acid	ESI+	118.0504	Loss of H <sub>2</sub> O, loss of CO <sub>2</sub> , ring opening
1-Aminocyclobutane-1-carboxylic acid	ESI+	116.0708	Loss of H <sub>2</sub> O, loss of CO <sub>2</sub> , loss of C <sub>2</sub> H <sub>4</sub>
Azetidine-3-carboxylic acid	ESI+	102.0555	Loss of H <sub>2</sub> O, loss of CO <sub>2</sub> , ring opening

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **3-Aminooxetane-3-carboxylic acid** are provided below.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in 0.6 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>).[\[5\]](#) For samples insoluble in common deuterated solvents, a small amount of acid or base may be added to aid dissolution. Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.
- <sup>1</sup>H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans. The spectral width should be set to cover the range of 0-14 ppm.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[\[6\]](#)[\[7\]](#) Apply pressure using the anvil to ensure good contact between the sample and the crystal.[\[6\]](#)
- Data Acquisition: Record the IR spectrum from 4000 to 400 cm<sup>-1</sup>. A background spectrum of the empty ATR crystal should be collected prior to sample analysis.[\[8\]](#) Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

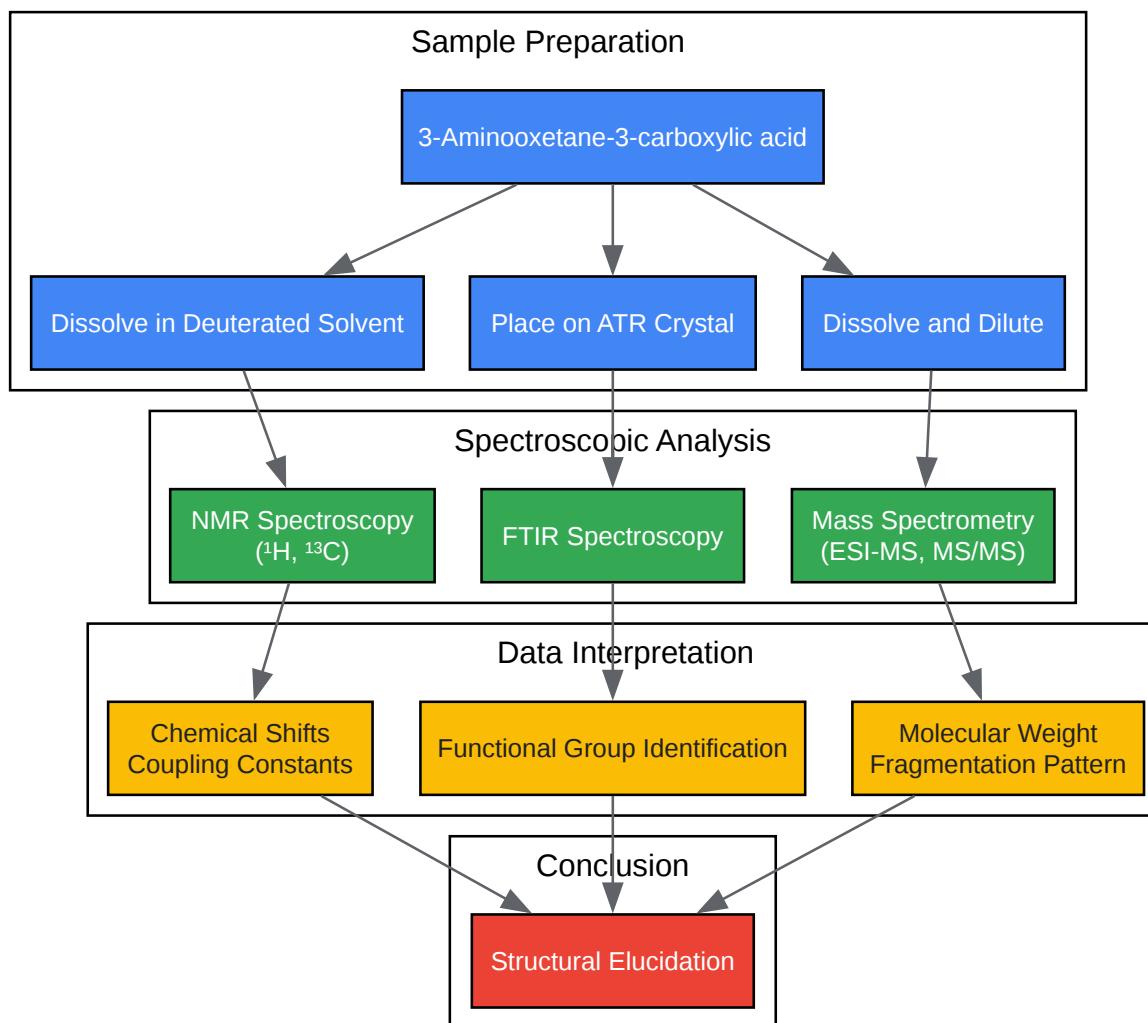
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or water).[\[9\]](#) Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.[\[9\]](#)[\[10\]](#)
- Data Acquisition (ESI-MS): Introduce the sample solution into the ESI source of a mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500. For fragmentation analysis (MS/MS), the

protonated molecular ion ( $[M+H]^+$ ) is selected and subjected to collision-induced dissociation (CID).

## Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **3-Aminooxetane-3-carboxylic acid**.



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Spectroscopic Characterization Workflow

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